molecular formula C5H12ClNO2 B3280895 2-Amino-2-methylbutanoic acid hydrochloride CAS No. 72408-58-3

2-Amino-2-methylbutanoic acid hydrochloride

Cat. No. B3280895
CAS RN: 72408-58-3
M. Wt: 153.61 g/mol
InChI Key: CYBOBNODYVJFNM-UHFFFAOYSA-N
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Description

2-Amino-2-methylbutanoic acid hydrochloride, also known as Isovaline hydrochloride, is a compound with the molecular formula C5H12ClNO2 . It has a molecular weight of 153.61 g/mol . The IUPAC name for this compound is 2-amino-2-methylbutanoic acid;hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Amino-2-methylbutanoic acid hydrochloride is InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H . The Canonical SMILES structure is CCC(C)(C(=O)O)N.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 153.61 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 153.0556563 g/mol . The topological polar surface area is 63.3 Ų . The compound has a heavy atom count of 9 .

Scientific Research Applications

Structural Analysis and Derivation

  • Novel Amino Acid Identification : 2-Amino-2-methylbutanoic acid hydrochloride has been identified in nodules formed by Rhizobium bacteria on Lotus tenuis roots, suggesting its potential role in biological systems and its enantiomeric forms have been studied (Shaw, Ellingham, & Nixon, 1981).

  • Synthetic Transformations : The compound's derivatives, such as fluorinated amino acids, have been synthesized from 4,4,4-trifluoro-3-methylbutanoic acid, demonstrating its versatility in chemical synthesis (Pigza, Quach, & Molinski, 2009).

Physical and Chemical Properties

  • Volumetric and Conductometric Behavior : Studies on the densities and conductivity data for aqueous solutions of derivatives of 2-Amino-2-methylbutanoic acid hydrochloride have been conducted, providing insights into its physical and chemical properties in different solutions (Yan, Zhao, Xing, Wang, & Wang, 2010).

  • Chiral Analysis in Fermentation : Enantiomeric distribution analysis of derivatives in fermented foods has been conducted, aiding the understanding of fermentation processes and the impact of chiral centers in biochemistry (Matheis, Granvogl, & Schieberle, 2016).

Medicinal Chemistry and Biochemistry

properties

IUPAC Name

2-amino-2-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBOBNODYVJFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870655
Record name Isovaline hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methylbutanoic acid hydrochloride

CAS RN

72408-58-3
Record name Isovaline, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72408-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovaline hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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